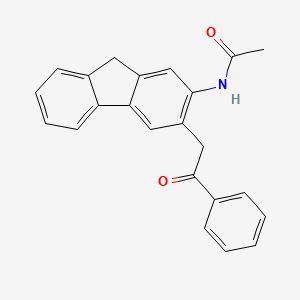
Bis(4-methoxybenzoyl)diethylgermanium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Bis(4-methoxybenzoyl)diethylgermanium typically involves the reaction of diethylgermanium dichloride with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The compound is then purified through recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Bis(4-methoxybenzoyl)diethylgermanium can undergo oxidation reactions, particularly when exposed to strong oxidizing agents.
Reduction: The compound can be reduced under specific conditions, although this is less common.
Substitution: It can participate in substitution reactions, especially with nucleophiles that can replace the methoxy or benzoyl groups.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield germanium dioxide derivatives, while substitution reactions can produce various substituted germanium compounds .
Aplicaciones Científicas De Investigación
Chemistry: Bis(4-methoxybenzoyl)diethylgermanium is widely used as a photoinitiator in polymer chemistry. It initiates polymerization reactions when exposed to light, making it valuable in the production of dental materials, coatings, and adhesives .
Biology and Medicine: In the medical field, this compound is used in dental materials due to its ability to initiate polymerization under light exposure. It is also being explored for its potential in drug delivery systems .
Industry: Industrially, this compound is used in the production of high-performance polymers and coatings. Its ability to initiate polymerization quickly and efficiently makes it a preferred choice in various manufacturing processes .
Mecanismo De Acción
Photoinitiation: The primary mechanism of action for Bis(4-methoxybenzoyl)diethylgermanium is photoinitiation. When exposed to light, the compound undergoes photolytic cleavage, generating free radicals that initiate polymerization reactions .
Molecular Targets and Pathways: The molecular targets include the monomers present in the polymerization mixture. The generated free radicals react with these monomers, leading to the formation of polymer chains. This process is crucial in dental materials, where rapid and controlled polymerization is essential .
Comparación Con Compuestos Similares
- Bis(4-methoxybenzoyl)diethylsilane
- Bis(4-methoxybenzoyl)diethylstannane
- Bis(4-methoxybenzoyl)diethyllead
Comparison: Bis(4-methoxybenzoyl)diethylgermanium is unique due to its balance of photoinitiation efficiency and low toxicity compared to its silicon, tin, and lead counterparts. The germanium compound offers better performance in terms of polymerization speed and depth of cure, making it more suitable for applications requiring rapid and thorough polymerization .
Propiedades
Número CAS |
1207515-90-9 |
|---|---|
Fórmula molecular |
C20H24GeO4 |
Peso molecular |
401.0 g/mol |
Nombre IUPAC |
[diethyl-(4-methoxybenzoyl)germyl]-(4-methoxyphenyl)methanone |
InChI |
InChI=1S/C20H24GeO4/c1-5-21(6-2,19(22)15-7-11-17(24-3)12-8-15)20(23)16-9-13-18(25-4)14-10-16/h7-14H,5-6H2,1-4H3 |
Clave InChI |
KIMKGBGMXUPKJT-UHFFFAOYSA-N |
SMILES canónico |
CC[Ge](CC)(C(=O)C1=CC=C(C=C1)OC)C(=O)C2=CC=C(C=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B13149016.png)
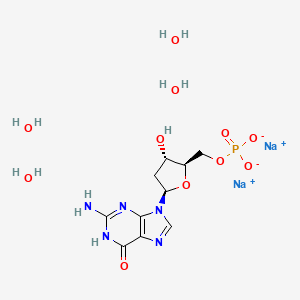
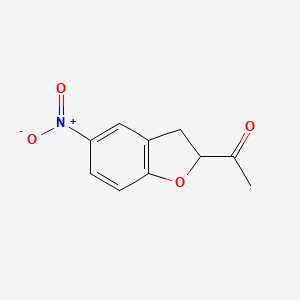
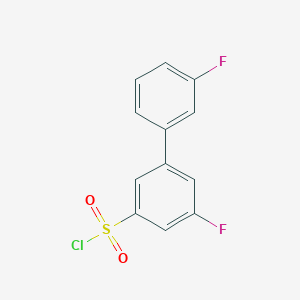
![3-Chloro-2-(4-chlorophenyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B13149037.png)
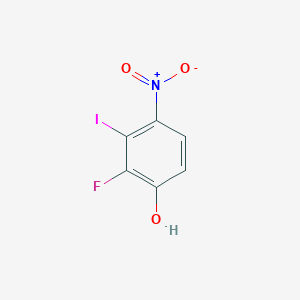
![1-[(4-Hydroxyphenyl)amino]-4-[(3,3,5-trimethylcyclohexyl)amino]anthraquinone](/img/structure/B13149046.png)
![2-(1-Aminopropan-2-yl)-8-oxabicyclo[3.2.1]octan-2-ol](/img/structure/B13149053.png)

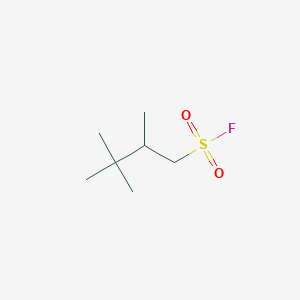
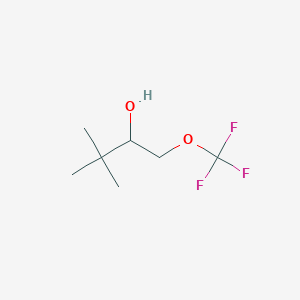
![7-Benzyl-4-(2-morpholinoethyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13149074.png)
